2-Amino-4-methyl-5-(3-pyridyl)thiazole
Overview
Description
2-Amino-4-methyl-5-(3-pyridyl)thiazole is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the pyridyl group enhances its potential for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(3-pyridyl)thiazole can be achieved through several methods. One common approach involves the Hantzsch thiazole synthesis, which includes the cyclization of α-haloketones with thioamides . Another method involves the Cook-Heilborn synthesis, which uses α-acylaminoketones treated with phosphorus pentasulfide (P2S5) or Lawesson’s reagent . These methods typically require controlled reaction conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized versions of the aforementioned methods. The use of catalysts, such as zinc oxide nanoparticles, can enhance the efficiency and yield of the synthesis . Additionally, green chemistry approaches are being explored to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-(3-pyridyl)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The amino group and the pyridyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
2-Amino-4-methyl-5-(3-pyridyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: This compound has shown potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-(3-pyridyl)thiazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, which enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler analog without the pyridyl group, known for its antimicrobial and anticancer properties.
4-Methylthiazole: Lacks the amino and pyridyl groups, used in flavor and fragrance industries.
5-(3-Pyridyl)thiazole: Similar structure but without the amino group, used in medicinal chemistry.
Uniqueness
2-Amino-4-methyl-5-(3-pyridyl)thiazole is unique due to the presence of both the amino and pyridyl groups, which enhance its chemical reactivity and biological activity. This combination allows for a broader range of applications and interactions compared to its simpler analogs .
Properties
IUPAC Name |
4-methyl-5-pyridin-3-yl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-8(13-9(10)12-6)7-3-2-4-11-5-7/h2-5H,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGRLBVTRDWKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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